molecular formula C19H21N3O3S2 B11172131 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11172131
M. Wt: 403.5 g/mol
InChI Key: ZCXXLCKCMNVKNO-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a methoxybenzyl group, and a trimethylbenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The methoxybenzyl group is introduced via nucleophilic substitution reactions, while the trimethylbenzenesulfonamide moiety is attached through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it could modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O3S2/c1-12-9-13(2)18(14(3)10-12)27(23,24)22-19-21-20-17(26-19)11-15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,22)

InChI Key

ZCXXLCKCMNVKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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